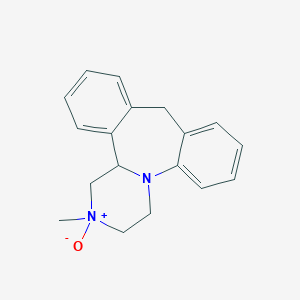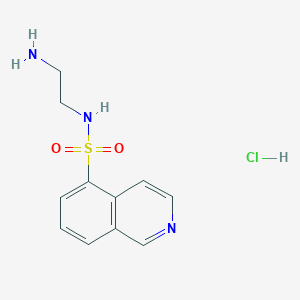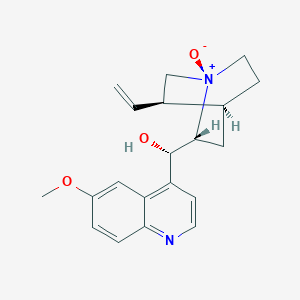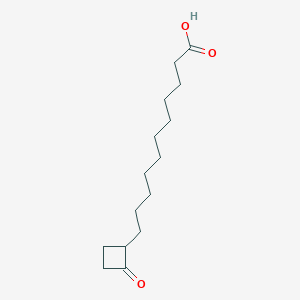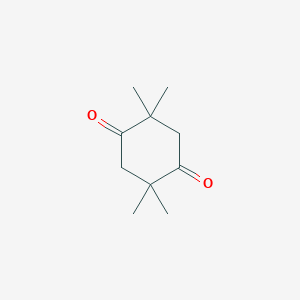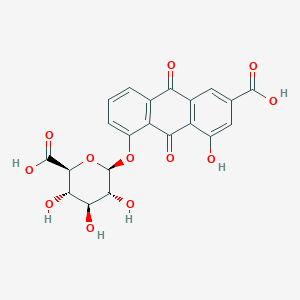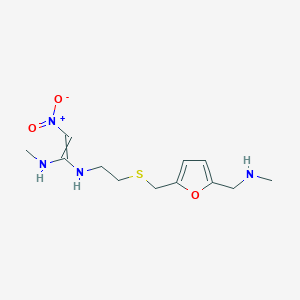![molecular formula C₁₀H₆FNO₂S B023245 5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 262601-87-6](/img/structure/B23245.png)
5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione derivatives typically involves Knoevenagel condensation or Claisen-Schmidt reactions between thiazolidine-2,4-dione and aldehydes or ketones. These methods enable the introduction of various substituents at the 5-position of the thiazolidine ring, yielding a range of derivatives with diverse biological activities. The synthesis is often performed in the presence of catalysts such as piperidine or using solvent-free conditions to improve yields and reaction times (Li Zi-cheng, 2013).
Molecular Structure Analysis
The molecular structure of 5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione derivatives is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This structure is essential for the compound's biological activities. The introduction of various substituents at the 5-position significantly influences the compound's physical and chemical properties, as well as its biological activity. Structural analysis often involves spectroscopic techniques such as IR, 1H NMR, and HRMS to confirm the structure of the synthesized compounds (O. Prakash et al., 2011).
Chemical Reactions and Properties
5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione derivatives undergo various chemical reactions, including condensation, hydrogenation, and halogenation, allowing for the synthesis of a wide range of compounds with potential therapeutic applications. These reactions are crucial for modifying the molecular structure to enhance biological activity or to improve pharmacokinetic properties. The chemical properties of these derivatives, such as reactivity and stability, are influenced by the substituents attached to the thiazolidine ring (S. Chandrappa et al., 2008).
Physical Properties Analysis
The physical properties of 5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione derivatives, such as solubility, melting point, and crystallinity, are crucial for their pharmacological applications. These properties affect the compound's bioavailability, distribution, metabolism, and excretion. Solubility in various solvents is particularly important for the formulation of pharmaceuticals, as it influences the delivery and efficacy of the drug (K. Popov-Pergal et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, play a significant role in the pharmacological activity of 5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione derivatives. These properties are influenced by the electronic nature of the substituents on the thiazolidine ring and are essential for understanding the mechanism of action of these compounds at the molecular level. Studies on reactivity and interactions with biological targets are crucial for the development of new therapeutic agents with improved efficacy and safety profiles (S. Fatma et al., 2018).
Wissenschaftliche Forschungsanwendungen
Historical and Synthetic Development
The synthesis of 1,3-thiazolidin-4-ones and their functionalized analogues, such as glitazones, has evolved significantly since the mid-nineteenth century. These compounds, including 5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione, have shown great biological potential across various studies. The advancements in green chemistry methodologies for their synthesis highlight their significance in medicinal chemistry due to their pharmacological importance. They are found in commercial pharmaceuticals, indicating a promising future for applications against different diseases (Santos, Jones Jr., & Silva, 2018).
Pharmacological Insights and Inhibitory Mechanisms
2,4-Thiazolidinediones, as a scaffold, have been extensively explored for their ability to act as inhibitors to PTP 1B, which plays a critical role in managing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). Research spanning 2012 to 2018 has emphasized the structural modifications within the thiazolidinedione (TZD) scaffold to optimize and design potent PTP 1B inhibitors. This has led to the identification of compounds with significant activity profiles, suggesting the essential Z-configuration around the double bond of arylidene for designing bi-dentate ligands with optimum activity (Verma, Yadav, & Thareja, 2019).
Antimicrobial, Antitumor, and Antidiabetic Applications
The versatility of 2,4‐thiazolidinedione derivatives, including glitazones, has been recognized in their antimicrobial, anticancer, and antidiabetic activities. The modifications at the N‐3 and C‐5 positions of the 2,4‐TZD nucleus have played a significant role in developing a wide range of lead molecules against various clinical disorders. These derivatives' significant biological activities, coupled with low cost and ease of synthesis, present them as valuable candidates for drug development (Singh et al., 2022).
Thiazolidinediones in Cancer and Metabolic Syndrome
The dual functionality of thiazolidinediones (TZDs), particularly in addressing metabolic syndrome and type 2 diabetes, as well as their anticancer effects, underscores the breadth of applications for 5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione. The anti-cancer effects of TZDs, which do not correlate well with their ability to activate the PPARγ receptor, suggest that these compounds might also act as selective inhibitors of IGF-1 receptor signaling, a pathway often dysregulated in various cancers (Mughal, Kumar, & Vikram, 2015).
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEXVSOHLCLCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383055 | |
| Record name | 5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
CAS RN |
262601-87-6 | |
| Record name | 5-[(4-Fluorophenyl)methylene]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262601-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



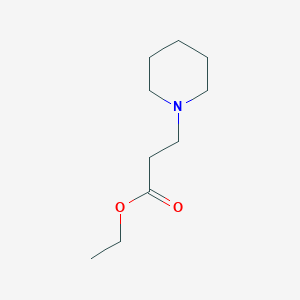
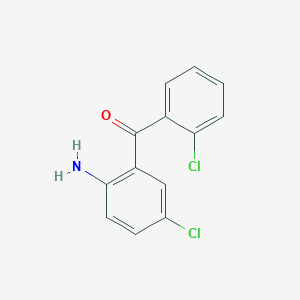
![(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B23166.png)
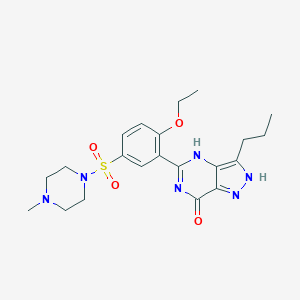
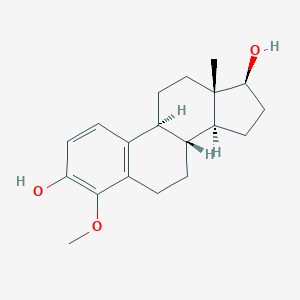
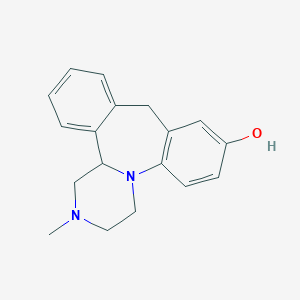
![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)
